molecular formula C11H12BrNO B8418902 2-bromo-N-cyclopropyl-N-phenyl-acetamide

2-bromo-N-cyclopropyl-N-phenyl-acetamide

Cat. No.: B8418902
M. Wt: 254.12 g/mol
InChI Key: UPSPOEZMHVLDPV-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-N-phenyl-acetamide is a brominated acetamide derivative featuring a cyclopropyl and phenyl group attached to the nitrogen atom of the acetamide backbone. The bromine atom at the α-position of the acetamide group suggests reactivity in nucleophilic substitution reactions, while the cyclopropyl and aryl substituents may influence steric and electronic characteristics .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-N-phenylacetamide

InChI

InChI=1S/C11H12BrNO/c12-8-11(14)13(10-6-7-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

UPSPOEZMHVLDPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=CC=C2)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-bromo-N-cyclopropyl-N-phenyl-acetamide with structurally related bromoacetamides:

Compound Name Substituents on N-Atom Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties (Inferred)
This compound Cyclopropyl, phenyl C₁₁H₁₁BrN₂O 267.13 Bromoacetamide, cyclopropyl Moderate steric hindrance; lipophilic
2-Bromo-N-(2-chlorophenyl)acetamide 2-Chlorophenyl C₈H₇BrClNO 248.51 Bromoacetamide, chloroaryl Planar crystal structure (R = 0.044)
2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide 2-Hydroxy-5-nitrophenyl C₈H₇BrN₂O₄ 291.06 Bromoacetamide, nitro, hydroxyl Enhanced solubility in polar solvents
N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)acetamide Cyclopropylmethyl, 2-benzoyl-4-chlorophenyl C₂₀H₁₈BrClN₂O₂ 441.73 Bromoacetamide, benzoyl, chloro High molecular weight; complex steric environment

Physicochemical and Reactivity Trends

  • Electronic Effects : The electron-withdrawing nitro group in 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide increases the electrophilicity of the bromine atom, enhancing its reactivity in substitution reactions compared to the target compound .
  • Hydrogen Bonding : The hydroxyl group in 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide facilitates hydrogen bonding, influencing solubility and supramolecular assembly, as described in Etter’s graph set analysis .

Crystallographic and Computational Insights

  • Structure Validation : Tools like SHELXL () are critical for refining crystal structures of bromoacetamides, though the target compound’s structural data remain unreported .
  • Supramolecular Interactions : The phenyl and cyclopropyl groups in the target compound may adopt unique packing motifs, differing from hydrogen-bond-driven assemblies in hydroxyl- or nitro-substituted analogs .

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